molecular formula C12H14N4O B8408331 1,3,5-Triazin-2(1H)-one, 1-(2,6-dimethylphenyl)-4-(methylamino)- CAS No. 74526-21-9

1,3,5-Triazin-2(1H)-one, 1-(2,6-dimethylphenyl)-4-(methylamino)-

Cat. No. B8408331
Key on ui cas rn: 74526-21-9
M. Wt: 230.27 g/mol
InChI Key: PVSOYDNHAITJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04452980

Procedure details

About 200 mg. of 1-(2',6'-dimethylphenyl)-3-methylamidinourea is introduced into a gas chromatograph hypo vial and dissolved in 1 ml. of acetonitrile. To the solution is added 0.2 ml. of DMF DMA reagent. The vial is sealed with crimper and heated at 105° C. for 15 minutes in an oven. Seven vials are made. The contents of the vials are then put into a long-neck round bottom flask and evaporated to dryness by a flask evaporator. The solid mass is dissolved in a mixture of 30 ml. of CH Cl3 and 20 ml. of water and shaken vigorously in a 60 ml. separatory funnel. The aqueous layer is discarded and 20 ml. of water is added and shaken. The CH Cl3 layer is then taken off and about 10 g. of anhydrous Na2SO4 is added, the CH Cl3 solution is decanted into a flask and evaporated to dryness. The solid material is dissolved in pentanone-2 (about 80 ml.) at 70° C. The solution is concentrated and crystallizes upon cooling. The crystals are collected and dried in a desiccator with P2O5 with vacuum for one hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DMF DMA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10]([NH:12][C:13](=[NH:16])[NH:14][CH3:15])=[O:11].[C:17](#N)C>CN(C=O)C.CC(N(C)C)=O>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N:9]1[CH:15]=[N:14][C:13]([NH:16][CH3:17])=[N:12][C:10]1=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(=O)NC(NC)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
DMF DMA
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O.CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
of water and shaken vigorously in a 60 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 ml
ADDITION
Type
ADDITION
Details
To the solution is added 0.2 ml
CUSTOM
Type
CUSTOM
Details
The vial is sealed with crimper
CUSTOM
Type
CUSTOM
Details
The contents of the vials are then put into a long-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
evaporated to dryness by a flask
CUSTOM
Type
CUSTOM
Details
evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The solid mass is dissolved in a mixture of 30 ml
ADDITION
Type
ADDITION
Details
of water is added
STIRRING
Type
STIRRING
Details
shaken
ADDITION
Type
ADDITION
Details
of anhydrous Na2SO4 is added
CUSTOM
Type
CUSTOM
Details
the CH Cl3 solution is decanted into a flask
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The solid material is dissolved in pentanone-2 (about 80 ml.) at 70° C
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
The crystals are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a desiccator with P2O5 with vacuum for one hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)N1C(N=C(N=C1)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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